N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a polycyclic compound featuring a fused azepinoquinazoline core. Its structure includes a 4-chlorophenyl substituent attached to the carboxamide group at position 3 of the quinazoline ring. The compound’s molecular formula is inferred as C22H23ClN3O2 (based on structural analogs in and ), with a molecular weight of approximately 408.9 g/mol.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-2-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUWIKCJNOKUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline core fused with an azepine ring. Its molecular formula is C21H22ClN3O2, and it possesses a molecular weight of approximately 367.87 g/mol. The presence of the 4-chlorophenyl group is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to N-(4-chlorophenyl)-5-methyl-12-oxo have demonstrated anti-proliferative effects against various cancer cell lines. A notable study synthesized a series of quinazoline derivatives and evaluated their activity against nine different cancer cell lines. The results indicated that certain substitutions on the quinazoline ring significantly enhanced anti-cancer activity through inhibition of key signaling pathways involved in tumor growth .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor . In particular, it has been tested against various enzymes relevant to metabolic and signaling pathways. For example:
- Acetylcholinesterase Inhibition : Some derivatives exhibited strong inhibitory activity against acetylcholinesterase, which is crucial for neurotransmission .
- Kinase Inhibition : Quinazoline-based compounds are known for their ability to inhibit tyrosine kinases involved in cancer progression. This mechanism is particularly relevant for targeted cancer therapies .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Studies have reported moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance antibacterial potency .
Case Studies and Research Findings
The mechanisms through which N-(4-chlorophenyl)-5-methyl-12-oxo exerts its biological effects are multifaceted:
- Inhibition of Kinases : By targeting specific kinases involved in cell signaling pathways, these compounds can disrupt processes essential for tumor growth and survival.
- Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the azepinoquinazoline carboxamide core but differ in substituents on the phenyl ring.
Table 1: Structural and Molecular Comparison
*Inferred from analogs; exact data unavailable in provided evidence.
Key Observations:
The 3,4-dichloro analog () has increased lipophilicity due to two chlorine atoms, which may improve membrane permeability but reduce aqueous solubility . The 3-chloro-4-methoxy analog () combines electron-withdrawing (Cl) and electron-donating (OCH3) groups. The methoxy group could enhance solubility via polar interactions, as reflected in its lower molecular weight compared to the dichloro derivative .
Commercial Accessibility :
- Only the 3-chloro-4-methoxy variant (BL20063) is commercially available, priced at $8–11/g for research use . This suggests it may serve as a lead compound for structure-activity relationship (SAR) studies.
Structural Implications: The azepinoquinazoline core’s rigidity is conserved across all analogs, but substituent positioning alters steric and electronic profiles. For instance, para-substituted chlorine (target compound) may favor planar interactions with target proteins, while meta-substituted groups () could induce conformational strain.
Research Findings and Limitations
- However, analogs like BL20063 may have been characterized using similar tools .
- Pharmacological Data Gap: No evidence details biological activity, toxicity, or binding affinities for these compounds.
- Opportunities for Future Work :
- SAR studies to correlate substituent effects (e.g., Cl vs. OCH3) with bioactivity.
- Computational modeling (e.g., docking studies) to predict target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
